molecular formula C23H26N4O2S B2680848 N-(4-(methylthio)benzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide CAS No. 1030088-90-4

N-(4-(methylthio)benzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide

Cat. No. B2680848
CAS RN: 1030088-90-4
M. Wt: 422.55
InChI Key: DWEQNSWXJYMLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(methylthio)benzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

  • Histamine H4 Receptor Ligands: Compounds derived from quinoxaline, like 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been investigated for their potent ligand activities at the human histamine H4 receptor (H4R), demonstrating significant anti-inflammatory properties in vivo. This suggests potential applications of similar compounds in developing treatments for inflammation-related conditions (Smits et al., 2008).

Antimalarial and Antiviral Activities

  • Antimalarial Sulfonamides: Studies on N-(phenylsulfonyl)acetamide derivatives have shown that quinoxaline moieties attached to the sulfonamide ring system exhibit excellent antimalarial activity. These compounds were characterized by their ADMET properties, suggesting their use in antimalarial drug development (Fahim & Ismael, 2021).

Anticancer Research

  • Synthesis and Anticancer Activity: N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Compounds showed significant activity, highlighting the potential of quinoxaline derivatives in cancer treatment research (Boddu et al., 2018).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-30-18-11-9-17(10-12-18)15-24-21(28)16-27-20-8-4-3-7-19(20)25-22(23(27)29)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEQNSWXJYMLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide

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